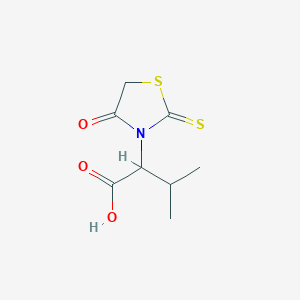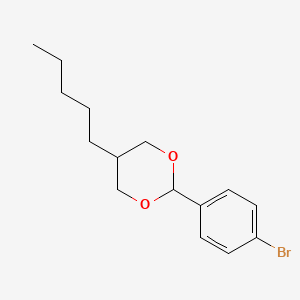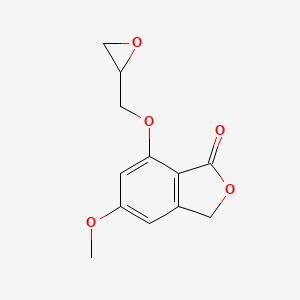![molecular formula C18H17ClN2O4S2 B2923033 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide CAS No. 941901-16-2](/img/structure/B2923033.png)
4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide” is a complex organic molecule. It contains a sulfonyl group attached to a 4-chlorophenyl group and a 4-methoxybenzo[d]thiazol-2-yl group via a butanamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic flat geometry of aromatic compounds due to the presence of the phenyl and thiazole rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the aromatic rings might undergo electrophilic substitution .Scientific Research Applications
Antimicrobial Applications
This compound has been studied for its potential as an antimicrobial agent. Derivatives of 4-((4-chlorophenyl)sulfonyl)benzoic acid, which share a similar structural motif, have shown effectiveness against various bacterial strains. The sulfonyl and benzothiazol groups are known to contribute to the antimicrobial activity, making this compound a candidate for further research in developing new antimicrobial drugs .
Chemosensor Development
Benzothiazole derivatives are recognized for their chemosensory properties, particularly in the detection of heavy metals. A related compound, a benzothiazole azo dye, has been utilized as a chemosensor for the rapid and selective detection of mercury ions in water. The structural similarities suggest that 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide could be explored for similar applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit calcium mobilization in cho cells overexpressing human blt1 and blt2 receptors . These receptors are involved in leukotriene signaling, which plays a role in inflammation and immune responses.
Mode of Action
Based on the structure and the known activity of similar compounds, it may interact with its targets (such as the blt1 and blt2 receptors) and inhibit their activity . This could result in reduced calcium mobilization, thereby affecting the downstream signaling pathways.
Biochemical Pathways
The compound likely affects the leukotriene signaling pathway, given its potential interaction with BLT1 and BLT2 receptors . Leukotrienes are lipid mediators involved in inflammation and immune responses. By inhibiting these receptors, the compound could potentially modulate these responses.
Pharmacokinetics
Its molecular weight (474924) suggests that it could be absorbed and distributed in the body
Result of Action
The result of the compound’s action would likely be a reduction in calcium mobilization in cells overexpressing BLT1 and BLT2 receptors . This could lead to modulation of leukotriene signaling and potentially a reduction in inflammation and immune responses.
Action Environment
The action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the polarity of the solvent can affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-25-14-4-2-5-15-17(14)21-18(26-15)20-16(22)6-3-11-27(23,24)13-9-7-12(19)8-10-13/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCAXERXWYHJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2922955.png)
![8-(2-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922956.png)
![(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2922957.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)
![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)
![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)


![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)